molecular formula C19H20N4O2 B6918112 N-[1-(3-imidazol-1-ylphenyl)ethyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide

N-[1-(3-imidazol-1-ylphenyl)ethyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide

Cat. No.: B6918112
M. Wt: 336.4 g/mol
InChI Key: BSBYQLXJOHFRTQ-UHFFFAOYSA-N
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Description

N-[1-(3-imidazol-1-ylphenyl)ethyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide is a synthetic organic compound that features both imidazole and pyridine moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities and ability to interact with various biological targets.

Properties

IUPAC Name

N-[1-(3-imidazol-1-ylphenyl)ethyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-14-5-4-9-22(19(14)25)12-18(24)21-15(2)16-6-3-7-17(11-16)23-10-8-20-13-23/h3-11,13,15H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBYQLXJOHFRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN(C1=O)CC(=O)NC(C)C2=CC(=CC=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-imidazol-1-ylphenyl)ethyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyridine intermediates, followed by their coupling through an acetamide linkage.

    Imidazole Intermediate Synthesis: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Pyridine Intermediate Synthesis: The pyridine ring can be synthesized using the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling Reaction: The final step involves the coupling of the imidazole and pyridine intermediates through an acetamide linkage, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-imidazol-1-ylphenyl)ethyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted imidazole or pyridine derivatives.

Scientific Research Applications

N-[1-(3-imidazol-1-ylphenyl)ethyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N-[1-(3-imidazol-1-ylphenyl)ethyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridine moieties can form hydrogen bonds, coordinate with metal ions, or participate in π-π stacking interactions, thereby modulating the activity of the target molecules. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

N-[1-(3-imidazol-1-ylphenyl)ethyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide can be compared with other compounds containing imidazole or pyridine rings:

    Imidazole Derivatives: Compounds like histidine and metronidazole share the imidazole ring and exhibit biological activities such as enzyme inhibition and antimicrobial effects.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine (vitamin B6) share the pyridine ring and are involved in various biochemical processes, including redox reactions and neurotransmitter synthesis.

The uniqueness of this compound lies in its combined imidazole and pyridine moieties, which allow it to interact with a broader range of biological targets and exhibit diverse biological activities.

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